molecular formula C9H11IN6O2 B7784940 N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B7784940
M. Wt: 362.13 g/mol
InChI Key: SISFSYTYCRELEI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a pyrazole ring, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Iodo Group: The iodination of the pyrazole ring is carried out using iodine or iodinating agents.

    Coupling with Aminoethyl Group: The final step involves coupling the oxadiazole-pyrazole intermediate with an aminoethyl group under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The iodo group on the pyrazole ring can be substituted with various nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies investigating its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s derivatives are investigated for their use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-aminoethyl)-3-[(4-fluoro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness: The presence of the iodo group in N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide imparts unique reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs. This makes it a valuable compound for further exploration in various scientific domains.

Properties

IUPAC Name

N-(2-aminoethyl)-3-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN6O2/c10-6-3-13-16(4-6)5-7-14-9(18-15-7)8(17)12-2-1-11/h3-4H,1-2,5,11H2,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISFSYTYCRELEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC2=NOC(=N2)C(=O)NCCN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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